Methyl 2-(phenylamino)butanoate
Overview
Description
“Methyl 2-(phenylamino)butanoate” is a chemical compound with the molecular formula C11H15NO2 . It is a type of ester, which are compounds formed by the reaction between carboxylic acids and organic alcohols .
Synthesis Analysis
The synthesis of “this compound” involves the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with both aniline and 4-methoxyaniline under established mild reaction conditions . Sodium triacetoxyborohydride and hydrogen in the presence of palladium on carbon are used as efficient reducing agents of the Schiff bases, in both direct and stepwise reductive amination processes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in the autoignition of methyl butanoate under engine relevant conditions . It can also be involved in the reaction with a Grignard reagent .
Scientific Research Applications
Synthesis of Biologically Active Compounds Methyl 2-(phenylamino)butanoate and its derivatives, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, have been synthesized using Friedel–Crafts acylation. These compounds are important intermediates for the synthesis of biologically active compounds, including ACE inhibitors, highlighting their significance in medicinal chemistry (Yong Zhang et al., 2009).
Biodiesel Research Research on methyl butanoate, closely related to this compound, has focused on its use as a surrogate for fatty acid esters in biodiesel. Studies have examined its pyrolysis and decomposition pathways, providing insights critical for the development of models for larger methyl esters and the refinement of the biodiesel reaction mechanism. This work includes novel diagnostic methods and shock tube studies (A. Farooq et al., 2012).
Autoignition Chemistry The autoignition chemistry of methyl butanoate has been extensively studied to understand its thermodynamics and kinetics. This research is vital for the autoignition of diesel fuel, particularly in exploring reactions critical for the autoignition of methyl butanoate and other esters, thereby informing models of autoignition (Yuge Jiao et al., 2015).
Catalysis and Surface Science Investigations into the adsorption of methyl butanoate on surfaces like MoS2 provide insights into catalytic processes such as hydrodeoxygenation. These studies, using techniques like density functional theory, are crucial in understanding the mechanisms of catalyst interactions and identifying active sites for adsorption (Wahyu A. E. Prabowo et al., 2018).
Corrosion Inhibition Derivatives of methyl butanoate, such as Methyl 3-((2-mercaptophenyl)imino)butanoate (MMPB), have been synthesized for use as corrosion inhibitors. Their effectiveness in protecting materials like copper is linked to their molecular design, which includes azole and thiol functional groups, demonstrating their potential in materials science and engineering (G. Tansuğ et al., 2014).
Biofuel Production Studies on methyl butanoate have contributed to understanding the combustion characteristics of biofuels. This includes experimental and modeling studies on the oxidation and combustion of methyl butanoate, providing a comprehensive view of its behavior as a biofuel surrogate and aiding in the development of cleaner and more efficient fuels (S. Gaïl et al., 2007).
Microbial Synthesis Research has explored the microbial synthesis of chemicals like 2-butanol and butanone using engineered Saccharomyces cerevisiae, demonstrating the potential of biotechnological applications in producing biofuels and biocommodity chemicals (Payam Ghiaci et al., 2014).
Mechanism of Action
As an ester, “Methyl 2-(phenylamino)butanoate” can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol . The mechanism of ester hydrolysis begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate. The carbonyl bond is reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Safety and Hazards
“Methyl 2-(phenylamino)butanoate” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Future Directions
Properties
IUPAC Name |
methyl 2-anilinobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)12-9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLUKUXIOGDAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.